3-bromo-1-(2-methoxyethyl)-1H-pyrazole 3-bromo-1-(2-methoxyethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1427012-33-6
VCID: VC7295087
InChI: InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
SMILES: COCCN1C=CC(=N1)Br
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.055

3-bromo-1-(2-methoxyethyl)-1H-pyrazole

CAS No.: 1427012-33-6

Cat. No.: VC7295087

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.055

* For research use only. Not for human or veterinary use.

3-bromo-1-(2-methoxyethyl)-1H-pyrazole - 1427012-33-6

Specification

CAS No. 1427012-33-6
Molecular Formula C6H9BrN2O
Molecular Weight 205.055
IUPAC Name 3-bromo-1-(2-methoxyethyl)pyrazole
Standard InChI InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
Standard InChI Key FGMQGKBEVSJWJE-UHFFFAOYSA-N
SMILES COCCN1C=CC(=N1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A bromine atom occupies the 3-position, while a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the 1-position nitrogen (Figure 1) . This substitution pattern influences electronic distribution, rendering the bromine atom susceptible to displacement in substitution reactions.

Key Structural Features:

  • Pyrazole Core: Aromatic heterocycle with resonance stabilization.

  • Bromine Substituent: Electron-withdrawing group that enhances electrophilicity at the 3-position.

  • 2-Methoxyethyl Group: Ether-containing side chain that improves solubility in polar organic solvents .

Molecular Formula and Weight:

PropertyValue
Molecular FormulaC₆H₉BrN₂O
Molecular Weight205.06 g/mol

Synthesis and Reaction Pathways

Optimization Challenges:

  • Competing alkylation at the 2-position nitrogen requires careful control of stoichiometry .

  • Purification via column chromatography or recrystallization is essential to isolate the desired regioisomer.

Physicochemical Properties

Physical Properties

PropertyValue/Description
Melting PointEstimated 45–55°C (analogous bromopyrazoles)
SolubilitySoluble in DCM, THF, ethanol; sparingly soluble in water
StabilityStable under inert atmosphere; sensitive to prolonged light exposure

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 1.95 ppm (s, 1H, NH, exchangeable)

    • δ 3.35 ppm (s, 3H, OCH₃)

    • δ 3.65–3.80 ppm (m, 4H, -CH₂CH₂O-)

    • δ 7.45 ppm (s, 1H, pyrazole H-4)

  • IR (KBr):

    • 3100 cm⁻¹ (C-H aromatic stretching)

    • 1600 cm⁻¹ (C=N stretching)

    • 1100 cm⁻¹ (C-O-C ether vibration)

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 3-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery :

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole+Ar-B(OH)2Pd catalyst3-Aryl-1-(2-methoxyethyl)-1H-pyrazole\text{3-Bromo-1-(2-methoxyethyl)-1H-pyrazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Aryl-1-(2-methoxyethyl)-1H-pyrazole}

Catalytic Systems:

  • Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Dioxane/water (4:1)

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration or sulfonation at the 5-position, though steric hindrance from the 2-methoxyethyl group may moderate reactivity.

Applications in Pharmaceutical Chemistry

Drug Intermediate

  • Kinase Inhibitors: Bromopyrazoles serve as scaffolds for tyrosine kinase inhibitors (e.g., c-Met inhibitors).

  • Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria .

Agrochemicals

  • Herbicides: Pyrazole derivatives disrupt plant acetolactate synthase (ALS) .

  • Insect Growth Regulators: Interfere with chitin synthesis in insects.

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